Cas no 2171601-84-4 (4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid)

4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid
- 2171601-84-4
- EN300-1573740
- 4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid
-
- インチ: 1S/C25H29N3O5/c1-28(2)14-11-21(22(29)30)26-23(31)25(12-13-25)27-24(32)33-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20-21H,11-15H2,1-2H3,(H,26,31)(H,27,32)(H,29,30)
- InChIKey: BTXZAOHYRCSGQB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC(C(=O)O)CCN(C)C
計算された属性
- せいみつぶんしりょう: 451.21072103g/mol
- どういたいしつりょう: 451.21072103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 10
- 複雑さ: 716
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1573740-0.5g |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1573740-0.25g |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1573740-10.0g |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1573740-0.05g |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1573740-1000mg |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 1000mg |
$1129.0 | 2023-09-24 | ||
Enamine | EN300-1573740-10000mg |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 10000mg |
$4852.0 | 2023-09-24 | ||
Enamine | EN300-1573740-2.5g |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1573740-5.0g |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1573740-5000mg |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 5000mg |
$3273.0 | 2023-09-24 | ||
Enamine | EN300-1573740-50mg |
4-(dimethylamino)-2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]formamido}butanoic acid |
2171601-84-4 | 50mg |
$948.0 | 2023-09-24 |
4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acidに関する追加情報
Introduction to 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic Acid (CAS No. 2171601-84-4)
4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid, with the CAS number 2171601-84-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities.
The molecular structure of 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid features a combination of amide, ester, and secondary amine functionalities. The presence of these groups not only influences its solubility and stability but also opens up possibilities for diverse interactions with biological targets. Specifically, the (9H-fluoren-9-yl)methoxycarbonyl moiety is a common pharmacophore in drug design, known for its ability to enhance binding affinity and metabolic stability.
In recent years, there has been a growing interest in the development of novel therapeutic agents that leverage advanced chemical scaffolds to achieve higher efficacy and selectivity. The compound 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid represents a promising candidate in this context. Its complex structure suggests potential applications in the treatment of various diseases, particularly those involving protein-protein interactions or enzyme inhibition.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The presence of multiple reactive sites allows for further functionalization, enabling chemists to tailor the properties of the final product to specific therapeutic needs. This flexibility is particularly valuable in medicinal chemistry, where the optimization of drug candidates often requires iterative modifications.
The pharmacological profile of 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid has been explored in several preclinical studies. These investigations have highlighted its potential as an inhibitor of certain kinases and other enzymes implicated in cancer progression. The compound's ability to disrupt key signaling pathways has made it a subject of interest for researchers looking to develop targeted therapies.
In addition to its oncology applications, 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid has shown promise in other therapeutic areas. Studies have indicated that it may have anti-inflammatory properties, making it a candidate for treating conditions such as rheumatoid arthritis or inflammatory bowel disease. The compound's multifaceted biological activities underscore its versatility as a pharmacological tool.
The synthesis of 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid presents both challenges and opportunities for synthetic chemists. The need for precise control over reaction conditions and stereochemistry is paramount to ensure the formation of the desired product. However, advances in synthetic methodologies have made it increasingly feasible to access complex molecules like this one with high yield and purity.
The use of computational chemistry has also played a significant role in the development of this compound. Molecular modeling techniques allow researchers to predict the behavior of 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid both in vitro and in silico, providing valuable insights into its interactions with biological targets. These simulations can guide the design of experiments and help optimize lead compounds for clinical trials.
In conclusion, 4-(dimethylamino)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}butanoic acid (CAS No. 2171601-84-4) is a structurally complex and biologically active compound with significant potential in pharmaceutical applications. Its unique combination of functional groups and demonstrated biological activities make it a valuable asset in the search for novel therapeutics. As research continues to uncover new ways to harness its properties, this compound is poised to play an important role in future medical advancements.
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